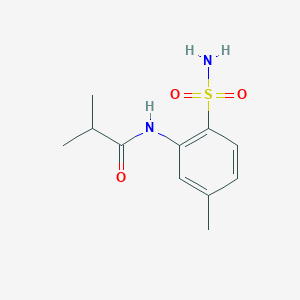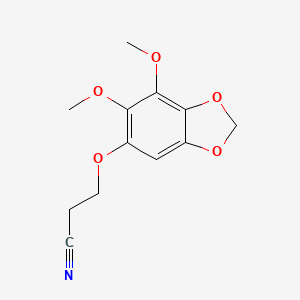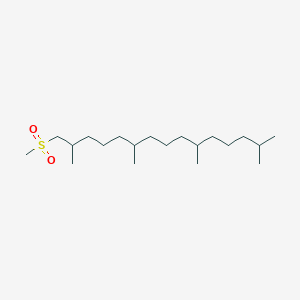![molecular formula C18H28O8 B14345486 [2,4,5-Tris(acetyloxymethyl)cyclohexyl]methyl ethanoate CAS No. 94253-99-3](/img/structure/B14345486.png)
[2,4,5-Tris(acetyloxymethyl)cyclohexyl]methyl ethanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2,4,5-Tris(acetyloxymethyl)cyclohexyl]methyl ethanoate: is an organic compound that belongs to the class of esters It is characterized by a cyclohexane ring substituted with three acetyloxymethyl groups and an ethanoate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [2,4,5-Tris(acetyloxymethyl)cyclohexyl]methyl ethanoate typically involves the esterification of [2,4,5-Tris(hydroxymethyl)cyclohexyl]methanol with ethanoic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the hydroxyl groups to ester groups.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and improved safety. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyloxymethyl groups, leading to the formation of carboxylic acids.
Reduction: Reduction of the ester groups can yield the corresponding alcohols.
Substitution: The acetyloxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclohexyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [2,4,5-Tris(acetyloxymethyl)cyclohexyl]methyl ethanoate is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. Its ester groups can be hydrolyzed to release active compounds in a controlled manner.
Medicine: In medicine, this compound has potential applications in drug delivery systems. The ester groups can be designed to release therapeutic agents in response to specific biological triggers.
Industry: In the industrial sector, this compound can be used in the production of polymers and resins. Its multiple functional groups allow for cross-linking, leading to materials with enhanced mechanical properties.
Wirkmechanismus
The mechanism of action of [2,4,5-Tris(acetyloxymethyl)cyclohexyl]methyl ethanoate involves the hydrolysis of its ester groups to release acetic acid and the corresponding alcohol. This hydrolysis can be catalyzed by enzymes such as esterases in biological systems. The released acetic acid can participate in various metabolic pathways, while the alcohol can interact with cellular targets.
Vergleich Mit ähnlichen Verbindungen
[2,4,5-Tris(hydroxymethyl)cyclohexyl]methanol: This compound is a precursor in the synthesis of [2,4,5-Tris(acetyloxymethyl)cyclohexyl]methyl ethanoate.
[2,4,5-Tris(methoxymethyl)cyclohexyl]methyl ethanoate: Similar in structure but with methoxymethyl groups instead of acetyloxymethyl groups.
Uniqueness: The uniqueness of this compound lies in its multiple acetyloxymethyl groups, which provide multiple sites for functionalization. This makes it a versatile compound for various applications in synthesis, research, and industry.
Eigenschaften
CAS-Nummer |
94253-99-3 |
|---|---|
Molekularformel |
C18H28O8 |
Molekulargewicht |
372.4 g/mol |
IUPAC-Name |
[2,4,5-tris(acetyloxymethyl)cyclohexyl]methyl acetate |
InChI |
InChI=1S/C18H28O8/c1-11(19)23-7-15-5-17(9-25-13(3)21)18(10-26-14(4)22)6-16(15)8-24-12(2)20/h15-18H,5-10H2,1-4H3 |
InChI-Schlüssel |
GCCOZZKHVAOYJZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCC1CC(C(CC1COC(=O)C)COC(=O)C)COC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


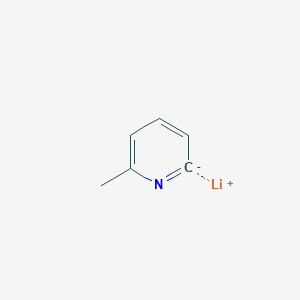
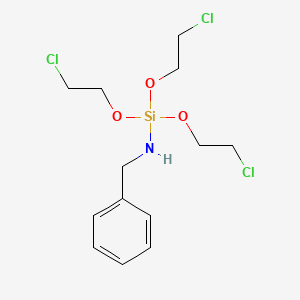

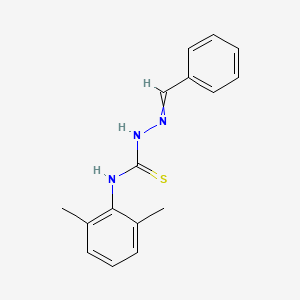

![Methyl tetracyclo[3.2.0.0~2,7~.0~4,6~]heptane-3-carboxylate](/img/structure/B14345434.png)
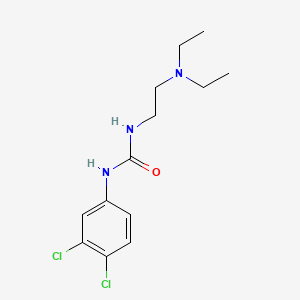
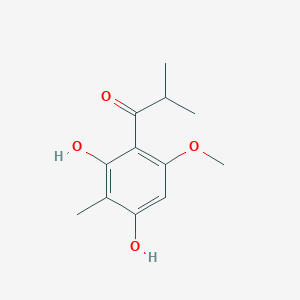
![2-[4-(Heptyloxy)phenyl]-5-(hexadecyloxy)-1,3-dioxane](/img/structure/B14345449.png)
